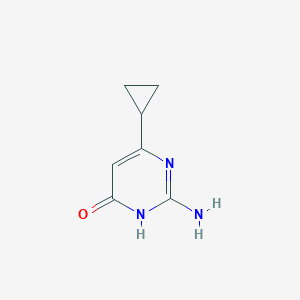

2-Amino-6-cyclopropylpyrimidin-4-OL

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that are fundamental to various biological processes and have garnered significant attention in medicinal chemistry. gsconlinepress.comgsconlinepress.com The pyrimidine nucleus, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a core component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and folic acid. gsconlinepress.comresearchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of a wide array of compounds with diverse pharmacological activities. ignited.in These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comorientjchem.org The versatility of the pyrimidine ring allows for various substitutions, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov

Overview of the 2-Aminopyrimidin-4-ol Structural Motif in Academic Contexts

Within the vast family of pyrimidine derivatives, the 2-aminopyrimidin-4-ol structural motif is of particular interest to researchers. This scaffold features an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. This arrangement of functional groups provides opportunities for diverse chemical modifications and interactions. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (enol/keto tautomer of the hydroxyl group) makes this motif a valuable building block in supramolecular chemistry and drug design. mdpi.com Research has explored the synthesis of various derivatives based on this core structure, investigating their potential in areas such as materials science and medicinal chemistry. researchgate.net

Specific Research Interest in 2-Amino-6-cyclopropylpyrimidin-4-OL within the Broader Pyrimidine Class

The introduction of a cyclopropyl (B3062369) group at the 6-position of the 2-aminopyrimidin-4-ol scaffold gives rise to the specific compound of interest: this compound. The cyclopropyl group is a small, strained ring that can significantly influence a molecule's conformation and electronic properties. In medicinal chemistry, the incorporation of a cyclopropyl moiety is a common strategy to enhance metabolic stability, binding affinity, and potency of drug candidates. The specific research interest in this compound lies in its potential as an intermediate in the synthesis of more complex molecules, particularly those with targeted biological activities. For instance, it has been utilized as a reactant in the preparation of arylpyrimidines that act as antagonists for certain receptors. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEQZBGKOFFIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Cyclopropylpyrimidin 4 Ol and Analogues

Established Synthetic Routes for 2-Aminopyrimidin-4-ol Cores

The 2-aminopyrimidin-4-ol scaffold is a fundamental component of the target molecule. Several established methods are employed for its synthesis. A common approach involves the condensation of a β-ketoester with guanidine (B92328) or its derivatives. This method is versatile and allows for the introduction of various substituents on the pyrimidine (B1678525) ring.

Another widely used method is the reaction of chalcones with guanidinium (B1211019) carbonate in a suitable solvent like dimethylformamide (DMF) to produce 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in This reaction provides a straightforward route to highly substituted pyrimidine cores.

Furthermore, 2-amino-4,6-dichloropyrimidine (B145751) serves as a versatile starting material. It can react with various amines under solvent-free conditions, often in the presence of a base like triethylamine (B128534), to yield a diverse range of 2-aminopyrimidine (B69317) derivatives. mdpi.comresearchgate.netnih.gov This method is efficient and allows for the generation of compound libraries for screening purposes. mdpi.comresearchgate.netnih.gov

A different strategy involves the use of 2,4-diamino-6-chloropyrimidine, which can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). mdpi.com The resulting chlorinated pyrimidine can then undergo nucleophilic substitution reactions to introduce various side chains. mdpi.com

| Starting Material | Reagents | Product | Reference |

| β-Ketoester | Guanidine | 2-Aminopyrimidin-4-ol derivative | General Knowledge |

| Chalcones | Guanidinium Carbonate, DMF | 2-Amino-4,6-diarylpyrimidine | rasayanjournal.co.in |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amine, Triethylamine | 2-Aminopyrimidine derivative | mdpi.comresearchgate.netnih.gov |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃, then Nucleophile | 2,4-Diamino-6-substituted pyrimidine | mdpi.com |

Strategies for Cyclopropyl (B3062369) Group Introduction at the C-6 Position

The introduction of a cyclopropyl group at the C-6 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. The high ring strain of the cyclopropyl group imparts unique electronic and conformational properties. wikipedia.org

One common strategy involves the use of a pre-functionalized building block that already contains the cyclopropyl group. For instance, a cyclopropyl-containing β-ketoester can be condensed with guanidine to form the desired 2-amino-6-cyclopropylpyrimidin-4-ol.

Another approach is the cross-coupling reaction of a halogenated pyrimidine precursor at the C-6 position with a cyclopropylating agent. For example, a 6-chloropyrimidine derivative can be coupled with cyclopropylboronic acid or a cyclopropyl Grignard reagent in the presence of a suitable palladium catalyst.

The cyclopropyl group is often favored in medicinal chemistry due to its ability to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, it's important to note that metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites. hyphadiscovery.com

| Precursor | Reagent/Catalyst | Method | Reference |

| 6-Halogenated pyrimidine | Cyclopropylboronic acid / Palladium catalyst | Suzuki Coupling | General Knowledge |

| 6-Halogenated pyrimidine | Cyclopropyl Grignard reagent / Palladium catalyst | Kumada Coupling | General Knowledge |

| Pyrimidine precursor | Diazomethane, alkene / Light or heat | Cyclopropanation | General Knowledge |

Multi-component Reaction Approaches for Constructing the 2-Amino-6-substituted-pyrimidin-4-ol Framework

Multi-component reactions (MCRs) have gained significant attention for the synthesis of complex molecules like 2-amino-6-substituted-pyrimidin-4-ols due to their efficiency and atom economy. researchgate.net These reactions allow for the formation of the target framework in a single step from three or more starting materials.

One such approach involves the one-pot condensation of an aldehyde, a β-ketoester, and guanidine. This Biginelli-type reaction can be adapted to incorporate a cyclopropyl group by using a cyclopropyl-substituted aldehyde or β-ketoester.

Another MCR strategy involves the reaction of dihydroisoquinolines with Meldrum's acid under microwave irradiation, which can lead to the formation of polycyclic pyrimidinones. acs.org The outcome of this reaction can be influenced by the substituents on the dihydroisoquinoline. acs.org Furthermore, MCRs have been successfully employed for the synthesis of various pyridodipyrimidine heterocycles. nih.gov

| Component 1 | Component 2 | Component 3 | Reaction Type | Reference |

| Aldehyde | β-Ketoester | Guanidine | Biginelli Reaction | General Knowledge |

| Dihydroisoquinoline | Meldrum's Acid | - | Microwave-assisted condensation | acs.org |

| Isatin | Barbituric acid | 6-Aminouracil | One-pot condensation | nih.gov |

Derivatization Strategies for this compound Intermediates, including Bioisosteric Replacements

Once the core this compound structure is established, further derivatization can be carried out to fine-tune its properties. The amino group at the C-2 position and the hydroxyl group at the C-4 position are common sites for modification.

For instance, the amino group can be acylated, alkylated, or arylated to introduce a variety of substituents. Similarly, the hydroxyl group can be converted to an ether or an ester. These modifications can significantly impact the molecule's biological activity.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. In the context of this compound, the cyclopropyl group itself can be considered a bioisostere for other small alkyl groups. In some cases, to avoid potential metabolic liabilities associated with the cyclopropyl ring, it can be replaced with a gem-dimethyl group. hyphadiscovery.com Other potential bioisosteric replacements for the cyclopropyl group could include a cyclobutane (B1203170) ring.

Derivatization can also involve the introduction of other functional groups onto the pyrimidine ring. For example, a Mannich reaction on a related pyrrolo[2,3-d]pyrimidine system has been used to introduce aminomethyl groups at the C-5 position. nih.gov

| Modification Site | Reaction Type | Potential New Functional Group |

| C-2 Amino Group | Acylation | Amide |

| C-2 Amino Group | Alkylation | Secondary or Tertiary Amine |

| C-4 Hydroxyl Group | Etherification | Ether |

| C-4 Hydroxyl Group | Esterification | Ester |

| C-6 Cyclopropyl Group | Bioisosteric Replacement | gem-Dimethyl, Cyclobutyl |

Structure Activity Relationship Sar Studies of 2 Amino 6 Cyclopropylpyrimidin 4 Ol Derivatives

General Principles of SAR Applied to 2-Aminopyrimidine (B69317) Scaffolds

The 2-aminopyrimidine unit is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. ijpsjournal.comresearchgate.netnih.goviaea.org Its importance stems from its ability to form multiple hydrogen bonds and participate in various chemical interactions, which enhances its binding affinity to biological targets. ijpsjournal.com The pyrimidine (B1678525) ring itself is a key component in natural molecules like nucleic acid bases and vitamin B1. juniperpublishers.comnih.gov

The SAR of 2-aminopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The 2-amino group is a crucial pharmacophore that often enhances the pharmacological properties of the molecule. researchgate.net The versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance efficacy, reduce toxicity, and overcome resistance. ijpsjournal.com

Key aspects of the SAR of 2-aminopyrimidines include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group act as hydrogen bond acceptors and donors, respectively, which are critical for target binding.

Substitution Patterns: The biological activity is highly dependent on the substituents at various positions of the pyrimidine ring. nih.gov For instance, in a study of aryl 2-aminopyrimidine analogs, the highest anti-biofilm activity was observed when the 2-aminopyrimidine was substituted at the C-4 position. nih.gov

Bioisosteric Replacements: The replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) can be used to modulate the activity and properties of the compound. cambridgemedchemconsulting.com For example, replacing a hydrogen atom with fluorine or a methyl group with an amino group can alter the molecule's electronic properties and hydrogen bonding capacity.

The exploration of different substitution patterns and bioisosteric replacements on the 2-aminopyrimidine scaffold is a common strategy in drug discovery to optimize the pharmacological profile of lead compounds. nih.govnih.gov

Impact of the Cyclopropyl (B3062369) Substituent at C-6 on Ligand Binding and Biological Potency

The cyclopropyl group is a valuable structural motif in drug design due to its unique conformational and electronic properties. iris-biotech.descientificupdate.comnih.gov When attached to the C-6 position of the 2-aminopyrimidine ring, the cyclopropyl substituent can significantly influence the molecule's biological activity through several mechanisms.

Conformational Rigidity and Binding Affinity:

The three-membered ring of the cyclopropyl group introduces a degree of conformational rigidity to the molecule. iris-biotech.de This rigidity can help to pre-organize the molecule into a conformation that is favorable for binding to its biological target, potentially leading to a more entropically favorable interaction. iris-biotech.denih.gov By restricting the rotation of adjacent substituents, the cyclopropyl group can help to properly orient key pharmacophoric elements within the target's binding pocket. iris-biotech.de

Metabolic Stability:

The cyclopropyl ring is generally more resistant to metabolic oxidation compared to other alkyl groups like isopropyl or N-ethyl groups. iris-biotech.dehyphadiscovery.com This is due to the increased strength of the C-H bonds in the cyclopropyl ring. nih.gov The replacement of metabolically vulnerable groups with a cyclopropyl ring can therefore enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile. iris-biotech.dehyphadiscovery.com

Electronic Effects and Physicochemical Properties:

The cyclopropyl group possesses a unique electronic character with some π-character in its C-C bonds. nih.gov This can influence the electronic properties of the pyrimidine ring and affect its interactions with the target protein. The cyclopropyl group can also modulate the lipophilicity of a molecule. For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de

Table 1: Impact of Cyclopropyl Substitution on Drug Properties

| Property | Impact of Cyclopropyl Group | Reference |

| Potency | Can enhance potency by providing a favorable binding conformation. | nih.govresearchgate.net |

| Metabolic Stability | Often increases metabolic stability by blocking sites of oxidation. | iris-biotech.dehyphadiscovery.com |

| Lipophilicity | Can reduce lipophilicity compared to other alkyl or aryl groups. | iris-biotech.de |

| Binding Affinity | May contribute to a more entropically favorable binding to the receptor. | iris-biotech.denih.gov |

Influence of Substitutions on the Amino Group (C-2) and Hydroxyl Group (C-4) on SAR Profiles

The amino group at the C-2 position and the hydroxyl group at the C-4 position of the 2-amino-6-cyclopropylpyrimidin-4-ol scaffold are critical for its interaction with biological targets and are key points for structural modification to explore the SAR.

Substitutions on the C-2 Amino Group:

The 2-amino group is a fundamental part of the pharmacophore, often engaging in crucial hydrogen bonding interactions with the target protein. ijpsjournal.com Modifications to this group can have a profound impact on biological activity.

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the 2-amino group can alter the steric and electronic properties of the molecule. A study on 2-amino-4-aryl-6-pyridopyrimidines showed that N-alkylation could enhance antiproliferative and antibacterial activities. nih.gov

Substitutions on the C-4 Hydroxyl Group:

The C-4 hydroxyl group exists in tautomeric equilibrium with its keto form (a pyrimidinone). This group can also participate in hydrogen bonding and its modification can significantly affect the SAR.

Alkoxylation: Replacing the hydroxyl group with an alkoxy group (O-alkylation) can alter the molecule's lipophilicity and hydrogen bonding potential. The synthesis of 4-alkoxypyrimidines from 4-mercaptopyrimidines has been described, indicating the feasibility of such modifications. nih.gov

Replacement with Other Functional Groups: The hydroxyl group can be replaced with other functionalities, such as a chloro group, which can then serve as a handle for further diversification through nucleophilic substitution reactions. acs.orgmdpi.com For example, 2-amino-4,6-dichloropyrimidine (B145751) is a common starting material for the synthesis of various 4-substituted 2-aminopyrimidine derivatives. nih.govmdpi.com

Table 2: Effect of Substitutions at C-2 and C-4 on Biological Activity

| Position | Modification | Potential Impact on SAR | Reference |

| C-2 Amino | N-Alkylation/N-Arylation | Altered steric and electronic properties, potentially enhanced activity. | nih.gov |

| C-2 Amino | Amide Formation | Changed hydrogen bonding and polarity, may lead to loss of activity. | nih.gov |

| C-4 Hydroxyl | O-Alkylation (Alkoxylation) | Modified lipophilicity and hydrogen bonding capacity. | nih.gov |

| C-4 Hydroxyl | Replacement with Halogen | Provides a synthetic handle for further diversification. | acs.orgmdpi.com |

Regioselectivity and Stereochemical Considerations in the Biological Activity of this compound Analogues

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity) are critical factors that can dramatically influence the biological activity of this compound analogues.

Regioselectivity:

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the synthesis of derivatives of this compound, controlling the regioselectivity of reactions is essential to obtain the desired isomer with optimal biological activity.

For instance, in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine, high regioselectivity for substitution at the C-4 position was achieved. acs.org This highlights the importance of catalyst and reaction conditions in directing the substitution to the desired position. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, and the reactivity of different positions can be modulated by the existing substituents. acs.org

Stereochemical Considerations:

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as biomolecules like proteins and nucleic acids are chiral.

Chiral Centers: If a derivative of this compound contains a chiral center, the different enantiomers or diastereomers can exhibit significantly different biological activities. nih.gov It is common for only one stereoisomer to be responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects.

The Cyclopropyl Group: While the cyclopropyl group itself is achiral, its presence can lead to the creation of stereoisomers if other substituents on the pyrimidine ring or the cyclopropyl ring itself introduce chirality. The rigid nature of the cyclopropyl ring can also influence the spatial orientation of other parts of the molecule, which is a key aspect of its stereochemistry. iris-biotech.de

The synthesis of enantiomerically pure compounds is often necessary to fully elucidate the SAR and to develop a drug with an optimal therapeutic profile. nih.gov

Table 3: Importance of Regio- and Stereochemistry in Drug Design

| Consideration | Significance in SAR | Reference |

| Regioselectivity | Ensures the correct placement of functional groups for optimal target interaction. | acs.org |

| Stereochemistry | Different stereoisomers can have vastly different biological activities and safety profiles. | nih.gov |

Computational Chemistry and Molecular Modeling of 2 Amino 6 Cyclopropylpyrimidin 4 Ol Systems

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Conformation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of 2-Amino-6-cyclopropylpyrimidin-4-OL. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's behavior. jocpr.comnih.gov

A significant aspect of pyrimidine (B1678525) derivatives like this compound is the potential for tautomerism. The compound can exist in equilibrium between the enol form (this compound) and the more stable keto form (2-amino-6-cyclopropyl-3H-pyrimidin-4-one). DFT studies on analogous molecules, such as 2-amino-6-methylpyrimidin-4-one, have shown that the keto tautomer is generally more stable, especially in the solid state. jocpr.com These calculations help in identifying the predominant tautomeric form under different conditions, which is crucial for understanding its interactions with biological targets.

Furthermore, DFT can be used to analyze the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.commdpi.com For instance, a larger HOMO-LUMO gap suggests higher stability.

| Computational Method | Basis Set | Calculated Property | Finding |

|---|---|---|---|

| DFT (B3LYP) | 6-31++G(d,p) | Tautomer Stability | Keto form is generally more stable than the enol form. jocpr.com |

| DFT | - | HOMO-LUMO Gap | Provides insights into chemical reactivity and stability. mdpi.commdpi.com |

| DFT | - | Molecular Geometry | Optimized bond lengths and angles. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govbiorxiv.org This method is essential for understanding the potential therapeutic action of this compound by identifying its possible binding modes within the active site of a target protein. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.orgresearchgate.net For pyrimidine derivatives, studies have shown that the amino group and the pyrimidine ring nitrogens often participate in crucial hydrogen bonding with amino acid residues in the active site. rsc.orgresearchgate.net

For example, in studies of similar pyrimidine-based inhibitors, docking simulations have successfully identified key interactions with the hinge region of kinases, a common target for this class of compounds. nih.gov These simulations provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors.

| Target Protein Class | Key Interactions Observed | Significance |

|---|---|---|

| Kinases | Hydrogen bonds with hinge region residues. nih.gov | Crucial for inhibitory activity. |

| Various Receptors | Hydrophobic interactions with non-polar residues. | Contributes to binding affinity and selectivity. |

| Enzymes | Formation of stable hydrogen bonds and π–π stacking. rsc.orgresearchgate.net | Indicates potential for potent inhibition. researchgate.net |

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations for Predictive Binding Affinity

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com MD simulations can be used to assess the stability of the docked pose and to refine the binding mode. rsc.orgresearchgate.net By analyzing the trajectory of the simulation, researchers can identify stable interactions and conformational changes in both the ligand and the protein. nih.gov

Free Energy Perturbation (FEP) is a more rigorous computational method that can be used in conjunction with MD simulations to accurately predict the binding free energy of a ligand to its receptor. nih.govnih.gov FEP calculates the difference in free energy between two states, for example, the bound and unbound states of a ligand, by gradually "perturbing" one state into the other. nih.gov Although computationally expensive, FEP provides a more accurate prediction of binding affinity compared to docking scores. nih.gov These predictions are invaluable in lead optimization, helping to prioritize compounds for synthesis and experimental testing. biorxiv.orgbiorxiv.org

| Simulation Technique | Key Output | Application in Drug Discovery |

|---|---|---|

| Molecular Dynamics (MD) | Trajectory of atomic motion, stability of binding pose. rsc.orgnih.gov | Assessing the stability of ligand-receptor complexes. |

| Free Energy Perturbation (FEP) | Predictive binding free energy (ΔG). nih.govnih.gov | Accurate prediction of ligand potency and ranking of compounds. biorxiv.orgfrontiersin.orgnih.gov |

In Silico Prediction of Chemical Reactivity and Potential Metabolic Pathways

In silico tools can also be employed to predict the chemical reactivity of this compound and to identify potential sites of metabolism. nih.gov Understanding the metabolic fate of a compound is a critical aspect of drug development.

Computational models can predict the likelihood of a molecule being metabolized by various cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. nih.gov These predictions are often based on the molecule's electronic properties and accessibility of different atoms. For instance, sites on the molecule that are electron-rich and sterically accessible are more likely to undergo oxidation.

Furthermore, in silico methods can predict the formation of reactive metabolites, which are chemically reactive species that can lead to toxicity. nih.gov By identifying potential metabolic liabilities early in the drug discovery process, medicinal chemists can design molecules with improved metabolic stability and a better safety profile. nih.gov

| Prediction Area | Computational Approach | Significance |

|---|---|---|

| Metabolic Stability | CYP metabolism prediction models. nih.gov | Identifies potential sites of metabolism and guides chemical modification to improve stability. |

| Reactive Metabolite Formation | In silico toxicity prediction tools. nih.govnih.gov | Helps in early identification of potential safety issues. |

| Chemical Reactivity | Analysis of electronic properties (e.g., from DFT). | Predicts sites susceptible to chemical reactions. |

Advanced Structural Characterization of 2 Amino 6 Cyclopropylpyrimidin 4 Ol and Its Crystalline Forms

X-ray Crystallography for High-Resolution Three-Dimensional Structural Elucidation

While specific crystallographic data for 2-Amino-6-cyclopropylpyrimidin-4-OL is not publicly available in the searched literature, the analysis of a related compound, 2-amino-6-phenylpyrimidin-4-ol, for which a crystal structure has been deposited in the Crystallography Open Database, can offer insights into the potential structural characteristics. For instance, the pyrimidine (B1678525) ring is expected to be largely planar, with the amino and hydroxyl groups acting as hydrogen bond donors and acceptors, influencing the crystal packing. The orientation of the cyclopropyl (B3062369) group relative to the pyrimidine ring would be a key structural feature determined by this method.

Table 1: Representative Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234 |

| b (Å) | 10.567 |

| c (Å) | 11.987 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 982.4 |

| Note: Data presented is for a related pyrimidine derivative and is for illustrative purposes only. |

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Detailed Structural Assignment of Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its derivatives, providing detailed information about its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopropyl group, the amino group, and the pyrimidine ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The position of the amino and hydroxyl proton signals can be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxyl group would also be prominent, often appearing as a broad band in a similar region due to hydrogen bonding. Stretching vibrations associated with the C=N and C=C bonds within the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of the cyclopropyl and amino-pyrimidinol moieties.

While specific spectral data for this compound is not available in the reviewed literature, studies on analogous 2-aminopyrimidine (B69317) derivatives provide expected ranges for key spectroscopic signals. For example, in a study on 2-amino-4,6-diarylpyrimidines, the amino protons showed broad peaks between 4.47 – 5.31 ppm in the ¹H NMR spectra, and the characteristic N-H stretching vibrations were observed in the IR spectra between 3194 and 3503 cm⁻¹. ajol.info

Biological and Biomedical Research Applications of the 2 Amino 6 Cyclopropylpyrimidin 4 Ol Scaffold

Development as Inhibitors and Modulators of Specific Enzymes and Protein Targets

The structural features of the 2-amino-6-cyclopropylpyrimidin-4-ol scaffold make it a promising candidate for the design of inhibitors and modulators of various enzymes and protein targets. The 2-aminopyrimidine (B69317) core can mimic the purine (B94841) structure of endogenous ligands, such as ATP, enabling it to interact with the active sites of kinases and other ATP-binding proteins. The cyclopropyl (B3062369) group at the 6-position can enhance binding affinity and selectivity through hydrophobic interactions within the target protein.

Adenosine (B11128) Receptor Antagonism (A1AR, A2AAR)

The 2-aminopyrimidine scaffold has been investigated for its potential to act as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes, which are implicated in various physiological processes, including neurotransmission and inflammation. nih.govnih.gov Antagonists of the A2A adenosine receptor, in particular, are of interest for their potential neuroprotective effects and as a therapeutic strategy in conditions like Parkinson's disease. nih.govwikipedia.org

Research has shown that derivatives of 2-aminopyrimidine can act as dual antagonists for both A1 and A2A adenosine receptors. nih.gov For instance, a study on various 2-aminopyrimidine derivatives identified compounds with high affinity for both receptor subtypes. One notable compound, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, demonstrated significant binding affinities with Ki values of 9.54 nM for A1AR and 6.34 nM for A2AAR. nih.gov Molecular docking studies suggest that these compounds likely interact with key residues such as Phe168 and Asn253 in the A2A adenosine receptor binding site. nih.gov While direct studies on this compound are limited, the established activity of the broader 2-aminopyrimidine class suggests that this scaffold is a viable starting point for developing potent and selective adenosine receptor antagonists.

Dopamine (B1211576) Receptor Modulation (D3R versus D2R Selectivity)

Kinase Inhibition (e.g., PfGSK3/PfPK6, BRD4/PLK1, ATR Kinase)

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in the design of protein kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP. mdpi.com This has led to the exploration of aminopyrimidine derivatives as inhibitors of various kinases implicated in cancer and infectious diseases.

PfGSK3/PfPK6: Glycogen synthase kinase-3 (GSK-3) and protein kinase 6 (PK6) from Plasmodium falciparum (PfGSK3 and PfPK6) are considered potential targets for antimalarial drugs. nih.gov Research into inhibitors for these kinases has identified various scaffolds. While direct inhibition by this compound has not been reported, studies on related structures are informative. For example, a high-throughput screen identified thieno[2,3-b]pyridines as a new class of PfGSK-3 inhibitors, and subsequent optimization led to compounds with selective activity against the plasmodial enzyme. nih.gov Furthermore, the discovery of a type II human kinase inhibitor with a 2,6-benzimidazole scaffold that inhibits PfPK6 highlights the potential for repurposing existing kinase inhibitor scaffolds for antimalarial therapy. mdpi.com

BRD4/PLK1: The bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both important targets in cancer therapy. Dual inhibitors that target both proteins have been developed. One study reported the design of novel 5-arylethylidene-aminopyrimidine-2,4-diones as dual BRD4 and PLK1 inhibitors. mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov The most active compounds from this series demonstrated potent inhibition of both BRD4 and PLK1 with IC50 values in the nanomolar range, comparable to the known inhibitor volasertib. mdpi.comnih.gov

ATR Kinase: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response and a promising target for cancer therapy. nih.govnih.govresearchgate.net A series of potent and selective ATR inhibitors based on a sulfonylmorpholinopyrimidine scaffold have been developed. nih.gov One particularly potent compound, AZ20, features a 1-(methylsulfonyl)cyclopropyl group at the 6-position of the pyrimidine (B1678525) ring. nih.gov This compound exhibited an IC50 of 5 nM against immunoprecipitated ATR and 50 nM in a cell-based assay measuring the phosphorylation of the ATR substrate Chk1. nih.gov Another potent ATR inhibitor, SC0245, also demonstrated significant antitumor efficacy in preclinical models. asco.org

Other Enzymatic Targets (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Aldehyde Dehydrogenase, Type III Secretion Systems)

The versatility of the aminopyrimidine scaffold has led to its investigation against a range of other enzymatic targets.

Thymidylate Synthase and Dihydrofolate Reductase: Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the synthesis of nucleotides and are well-established targets for anticancer and antimicrobial drugs. wikipedia.orgwikipedia.orgpatsnap.com The 2,4-diaminopyrimidine (B92962) substructure is a common feature in many DHFR inhibitors. wikipedia.org Several studies have explored aminopyrimidine derivatives as inhibitors of these enzymes. For instance, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and shown to inhibit human DHFR. nih.govresearchgate.net While specific data on this compound is not available, the general activity of the aminopyrimidine class against these targets suggests its potential for further investigation.

Aldehyde Dehydrogenase: Aldehyde dehydrogenases (ALDHs) are a group of enzymes involved in the detoxification of aldehydes and have been implicated in cancer stem cell survival. nih.gov While a comprehensive review of ALDH inhibitors highlights various chemical scaffolds, there is no specific mention of this compound. nih.govmdpi.comnih.govmedchemexpress.com The development of selective ALDH inhibitors is an active area of research, and the aminopyrimidine scaffold could be a candidate for future exploration.

Type III Secretion Systems: Type III secretion systems (T3SS) are virulence factors in many Gram-negative bacteria and represent an attractive target for novel anti-infective agents. nih.govnih.govmdpi.com Current research on T3SS inhibitors has identified a variety of chemical structures, but the this compound scaffold has not been specifically reported in this context.

Antimicrobial Research Applications

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The pyrimidine nucleus is a component of many established antibacterial and antifungal drugs. nih.gov

Investigations into Antibacterial Activities

The aminopyrimidine scaffold has been incorporated into various compounds with demonstrated antibacterial activity. Studies have shown that certain substituted pyrimidines exhibit activity against Gram-negative bacteria like E. coli. nih.gov For instance, a series of chalcone-substituted pyrimidines showed appreciable activity against E. coli, with some derivatives demonstrating improved antibacterial effects compared to controls. nih.gov Another study on pyrimidine-clubbed benzimidazole (B57391) derivatives identified compounds with potential as DHFR inhibitors with antibacterial and antifungal properties. nih.gov Although direct evidence for the antibacterial activity of this compound is lacking, the general antimicrobial potential of the substituted pyrimidine class warrants further investigation of this specific compound.

Studies on Antiviral Properties (e.g., Anti-HIV-1)

The 2-aminopyrimidine core structure is a recognized scaffold in the development of antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). Research has focused on derivatives of this structure as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of combination antiretroviral therapy (cART). nih.gov These therapies work by targeting different stages of the HIV replication cycle. nih.gov

While specific studies on this compound are not extensively detailed in the provided literature, the broader class of 2-aminopyrimidine derivatives has shown significant promise. For instance, aminodiol inhibitors of HIV-1 protease have demonstrated the ability to protect cells against HIV-1, HIV-2, and simian immunodeficiency virus infections, with effective doses in the sub-micromolar range. nih.gov These compounds were also effective against zidovudine-resistant HIV-1 strains. nih.gov Time-of-addition studies indicated that the antiviral activity was retained even when the compound was added 27 hours after infection. nih.gov The mechanism of action for these inhibitors involves blocking the proteolytic cleavage of the Gag p55 precursor protein in a dose-dependent manner. nih.gov

Anticancer Research and Anti-proliferative Effects in Cell Lines

The 2-aminopyrimidine scaffold is a cornerstone in the discovery of anticancer therapeutics. researchgate.netnih.gov Several approved anticancer drugs, including Imatinib and Palbociclib, contain this chemical moiety. nih.gov Derivatives of 2-aminopyrimidine are investigated for their ability to inhibit various enzymes implicated in cancer progression, such as β-glucuronidase, whose increased activity is linked to colon cancer. nih.gov

Recent research has highlighted the potential of 2-aminopyrimidine derivatives as inhibitors of key kinases in cancer signaling pathways.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary target in oncology as its inhibition prevents the formation of new blood vessels (angiogenesis) required for tumor growth. bioworld.com Bicyclic derivatives of the 2-aminopyrimidine scaffold have shown promising preclinical activity against VEGFR-2. bioworld.com Certain derivatives inhibited cancer cell proliferation with IC₅₀ values between 3 and 12 µM and inhibited VEGFR-2 at IC₅₀ values around 40 nM. bioworld.com The anticancer effect involves the upregulation of apoptosis and the inhibition of downstream targets of VEGFR-2. bioworld.com

FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is another kinase target, particularly in breast cancer and hepatocellular carcinoma. A series of 2-aminopyrimidine derivatives were developed as highly selective FGFR4 inhibitors. nih.gov One promising compound demonstrated potent inhibition of FGFR4's enzymatic activity with an IC₅₀ value of 2.6 nM and selectively suppressed the proliferation of breast cancer cells with dysregulated FGFR4 signaling (IC₅₀ value of 0.38 µM). nih.gov This compound exhibited remarkable target specificity when screened against 468 kinases. nih.gov

Broad Anti-proliferative Activity: Pyrido[2,3-d]pyrimidine derivatives have shown strong cytotoxic effects against the A549 lung cancer cell line at concentrations of 100 μM, with some derivatives showing potent activity even at 50 μM. mdpi.com The interaction of these compounds with glutathione (B108866) is considered an indicator of their potential anticancer activity. mdpi.com

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|

| Bicyclic 2-Aminopyrimidine Deriv. | VEGFR-2 | Various | ~40 nM (Enzyme), 3-12 µM (Cell) | bioworld.com |

| 2-Aminopyrimidine Deriv. (Compound 2n) | FGFR4 | Breast Cancer | 2.6 nM (Enzyme), 0.38 µM (Cell) | nih.gov |

| 2-Aminopyrimidine Deriv. (Compound 24) | β-glucuronidase | - | 2.8 ± 0.10 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine Deriv. (2d) | Not Specified | A549 (Lung) | Strong cytotoxicity at 50 µM | mdpi.com |

Agrochemical and Plant Science Research

The pyrimidine ring is a key structural component in many herbicides. mdpi.com Research into cyclopropyl-substituted pyrimidines and related compounds has identified several mechanisms for herbicidal action.

One major target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. A series of novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines were designed as AHAS inhibitors. nih.gov At a concentration of 100 mg L⁻¹, one such compound demonstrated an 81.5% inhibition rate on the root growth of Brassica napus L., and another showed an 81% inhibition rate on the root growth of Digitaria adscendens. nih.gov

Other cyclopropane-containing compounds have also been explored for herbicidal properties. N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides exhibited excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti at an application rate of 150 g/ha, causing characteristic bleaching symptoms. researchgate.net Similarly, cyclopropane-1,1-dicarboxylic (CPD) acid analogues were designed to inhibit ketol-acid reductoisomerase (KARI), another enzyme in the branched-chain amino acid pathway, with some showing moderate activity against bentgrass. nih.gov

Pyrimidine derivatives have demonstrated significant potential as plant growth regulators, often exhibiting effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.org Studies show that pyrimidine derivatives can positively influence the growth and development of both the shoot and root systems of various plants. researchgate.netrajpub.com

In studies on pea microgreens (Pisum sativum L.), new synthetic pyrimidine derivatives applied at a concentration of 10⁻⁷M showed both auxin-like and cytokinin-like effects, enhancing the growth of shoots and roots. researchgate.netscidoc.org These compounds also exhibited a cytokinin-like effect by increasing the content of photosynthetic pigments, including chlorophylls (B1240455) a and b and carotenoids, in the leaves. researchgate.netscidoc.org Similar growth-regulating effects have been observed in wheat and barley. auctoresonline.orgresearchgate.net The regulatory activity of these synthetic compounds often depends on the specific substituents on their chemical structure and can be equivalent to or even exceed the effects of natural plant hormones. rajpub.comresearchgate.net

Table 2: Agrochemical and Plant Science Findings

| Research Area | Compound Type | Target/Effect | Organism(s) | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Herbicidal | Pyrimidine Thiourea Deriv. | AHAS Inhibition | Brassica napus, Digitaria adscendens | Up to 81.5% root growth inhibition at 100 mg L⁻¹ | nih.gov |

| Herbicidal | Cyclopropyl-isoxazole Deriv. | HPPD Inhibition (pro-herbicide) | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha | researchgate.net |

| Plant Growth | Pyrimidine Derivatives | Auxin- and Cytokinin-like effects | Pea Microgreens (Pisum sativum L.) | Enhanced shoot/root growth and photosynthetic pigments at 10⁻⁷M | researchgate.netscidoc.org |

| Plant Growth | Pyrimidine Derivatives | Growth Regulation | Wheat (Triticum aestivum L.) | Positive effect on shoot and root systems | auctoresonline.orgrajpub.com |

Role in Non-Clinical Metabolic Pathways and Environmental Transformations (e.g., Cyprodinil Metabolite Identification)

This compound is structurally related to known metabolites of Cyprodinil (CGA 219417), a systemic anilinopyrimidine fungicide. nih.gov The metabolism of Cyprodinil in plants, animals, and the environment leads to several transformation products.

One of the key environmental transformation products of Cyprodinil is 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). herts.ac.uknih.gov This metabolite is formed through the cleavage of the amino bridge connecting the phenyl and pyrimidine rings and is considered important in soil metabolism. fao.org The U.S. Environmental Protection Agency (EPA) has identified CGA-249287 as a transformation product of potential concern for drinking water sources. federalregister.gov

The metabolic pathways for Cyprodinil frequently involve hydroxylation of both the phenyl and pyrimidine rings. nih.gov For instance, a known plant and animal metabolite is (2-amino-6-cyclopropyl-pyrimidin-4-yl)-methanol (Ref: NOA 422054), which involves hydroxylation of the methyl group at the 6-position of the pyrimidine ring. herts.ac.uk Another metabolite identified in soil and groundwater is 4-cyclopropyl-6-methyl-pyrimidin-2-ol (Ref: CGA 321915). herts.ac.uk Given these established pathways, the formation of this compound is a plausible metabolic step, likely resulting from the hydroxylation of a precursor metabolite like CGA 249287.

Future Research Directions and Emerging Trends for 2 Amino 6 Cyclopropylpyrimidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of pyrimidine-based drug candidates is intrinsically linked to the efficiency and environmental impact of their synthesis. While traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and solvents, future research is increasingly focused on green chemistry principles to develop more sustainable and efficient routes for producing 2-Amino-6-cyclopropylpyrimidin-4-OL and its analogs. rasayanjournal.co.in

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient. rasayanjournal.co.in Future work will likely explore novel MCRs to construct the cyclopropyl-substituted pyrimidine core in fewer steps, reducing waste and energy consumption. researchgate.net

Microwave- and Ultrasound-Assisted Synthesis: These energy-transfer technologies can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating. rasayanjournal.co.inbenthamdirect.com Applying these techniques to the synthesis of this compound could offer significant advantages in speed and efficiency.

Green Solvents and Catalysts: Research is moving away from hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or biodegradable ionic liquids. rasayanjournal.co.inyoutube.com The development of water-compatible catalysts is a particularly promising avenue. youtube.com Furthermore, employing reusable solid-acid catalysts or biocatalysts, such as enzymes, can replace toxic and corrosive reagents, simplifying purification and minimizing environmental impact. rasayanjournal.co.inyoutube.com

Solvent-Free and Mechanochemical Methods: Techniques like "grindstone chemistry" or ball milling, which involve reactions in the absence of solvents, represent a highly sustainable approach. rasayanjournal.co.inresearchgate.net A catalyst- and solvent-free synthesis for certain 2-aminopyrimidine (B69317) derivatives has already been demonstrated, suggesting a viable path for greener production of the target compound. nih.govmdpi.com

Advanced Pharmacological Profiling and Discovery of New Biological Targets

The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.gov Derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. ijpsjournal.comwjarr.comnih.gov However, the specific pharmacological profile of this compound is not extensively documented. A crucial future direction is to conduct comprehensive screening to identify its primary and secondary biological targets.

Emerging research suggests several promising areas for investigation:

Antiviral and Anticancer Activity: Research on related pyrimido[4,5-d]pyrimidines has shown that compounds featuring a cyclopropylamino group can exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This finding strongly supports the evaluation of this compound and its derivatives against a broad panel of viruses. Similarly, the known anticancer properties of many aminopyrimidines make cancer cell lines, particularly those where kinases like FLT3 or PLK1 are overexpressed, a logical starting point for screening. mdpi.comnih.govnih.gov

Kinase Inhibition: The 2-aminopyrimidine moiety is a classic "hinge-binder" that interacts with the ATP-binding site of many protein kinases. nih.gov Profiling the compound against a large panel of kinases could uncover novel and potent inhibitory activities relevant to oncology, immunology, or other disease areas.

Enzyme Inhibition: Beyond kinases, aminopyrimidines have been shown to inhibit other enzymes. For instance, various derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.govnih.gov Broad-based enzymatic screening could reveal unexpected therapeutic opportunities.

Rational Design and Optimization of Highly Selective and Potent Ligands

Once initial biological activities are identified, the next step is to use rational design to create derivatives of this compound with improved potency, selectivity, and drug-like properties. This involves a deep understanding of structure-activity relationships (SAR) and structure-based drug design.

Future efforts in this area will likely focus on:

Scaffold Hopping and Bioisosteric Replacement: While keeping the core pyrimidine, researchers can replace or modify the cyclopropyl (B3062369) and hydroxyl groups to explore new interactions with the target protein. For instance, the cyclopropyl group could be replaced with other small, constrained rings to fine-tune binding and metabolic stability.

Structure-Based Design: If the crystal structure of a target protein is known, computational docking can be used to predict how derivatives of this compound will bind. This allows for the design of new molecules with optimized contacts to key residues in the binding pocket, a strategy successfully used to develop potent PLK4 inhibitors. researchgate.net

Polypharmacology: For complex diseases like cancer, targeting a single protein is often insufficient. A rational approach can be used to design single molecules that inhibit multiple relevant targets. For example, by combining the pharmacophores for a kinase and a bromodomain, researchers have created dual inhibitors, a strategy that could be applied to the this compound scaffold. nih.gov

Exploration of New Stereochemical Aspects and Asymmetric Synthesis

The introduction of new chiral centers into the this compound scaffold opens up another dimension for optimization. The different stereoisomers of a molecule can have vastly different biological activities, potencies, and safety profiles.

Future research should therefore include:

Synthesis of Chiral Derivatives: Modifications to the core structure, such as the addition of chiral side chains, will generate stereoisomers. It will be critical to separate these isomers and evaluate their biological activities independently.

Asymmetric Synthesis: Developing methods to selectively synthesize a single desired enantiomer or diastereomer is highly valuable. This avoids the need for costly separation of isomers and ensures that the final drug product consists only of the active form. Reductive aminases, for example, have been engineered to perform asymmetric amination of ketones to produce chiral amines with high enantiomeric excess, a technique that could be adapted for pyrimidine derivatives. mdpi.com

"Point-to-Helical" Chirality Transfer: Advanced synthetic strategies can transfer chirality from a simple starting material to a complex helical structure. While not directly applicable to the core itself, this principle highlights the sophisticated level of stereocontrol that can be achieved in modern organic synthesis and could be relevant for more complex derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. rasayanjournal.co.in These technologies are particularly well-suited for the exploration of large chemical spaces, such as that of pyrimidine derivatives.

The integration of AI/ML into the research of this compound can take several forms:

Predictive Modeling: AI models can be trained on existing data to predict the properties of virtual compounds before they are synthesized. benthamdirect.com This includes predicting biological activity against various targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rasayanjournal.co.inresearchgate.net This in silico screening can prioritize the most promising derivatives for synthesis, saving time and resources.

De Novo Drug Design: Generative AI algorithms can design entirely new molecules based on desired properties. benthamdirect.com By providing the model with the this compound scaffold and a set of target criteria (e.g., high potency for a specific kinase, low predicted toxicity), these tools can generate novel, optimized structures for consideration.

Synthetic Route Prediction: AI tools are being developed to assist chemists in planning the most efficient synthetic routes for novel compounds. benthamdirect.com This can help overcome challenges in synthesizing complex derivatives and accelerate the "Design-Make-Test-Analyze" cycle of drug discovery. benthamdirect.com

Q & A

Basic: What are the standard synthetic routes for 2-Amino-6-cyclopropylpyrimidin-4-OL, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution at the 6-position of a pyrimidine precursor. For example, 2-amino-4,6-dichloropyrimidine can react with cyclopropylamine under solvent-free conditions at 80–90°C, using triethylamine as a base to deprotonate the amine and drive the reaction. Reaction progress is monitored via thin-layer chromatography (TLC), with optimization focusing on temperature control, stoichiometric ratios, and solvent selection to maximize yield and purity .

Advanced: How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?

The compound may exhibit prototropic equilibria (e.g., keto-enol tautomerism). Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Refinement using programs like SHELXL allows precise modeling of hydrogen bonding and electron density maps, distinguishing between tautomeric forms. For example, the hydroxyl group at the 4-position and the amino group at the 2-position can form intramolecular hydrogen bonds, stabilizing specific tautomers .

Advanced: What computational and experimental methods are used to analyze substituent effects on biological activity?

Structure-activity relationships (SAR) can be studied via:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., charge distribution, frontier molecular orbitals) to predict reactivity.

- Comparative assays: Test analogs with varied substituents (e.g., replacing cyclopropyl with isopropyl or methyl groups). Biological assays (e.g., enzyme inhibition) combined with molecular docking reveal how steric and electronic effects influence binding. Evidence from analogs like 2-Amino-6-isopropylpyrimidin-4-ol suggests that bulky substituents enhance steric hindrance, altering target interactions .

Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC: Quantifies purity using a C18 column with UV detection (λ = 254 nm).

- NMR: H and C NMR confirm substituent positions (e.g., cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 168.1 for CHNO) .

Advanced: How can retrosynthetic planning improve scalability for multigram synthesis?

Retrosynthetic analysis identifies key intermediates, such as 2-amino-4-chloropyrimidine. Scalable routes may involve:

- Stepwise functionalization: Introduce cyclopropylamine before oxidizing the 4-position.

- Flow chemistry: Enhances reproducibility for exothermic steps (e.g., amine substitutions). Industrial protocols for analogs emphasize automated temperature control and in-line purification (e.g., continuous extraction) to maintain consistency at scale .

Advanced: How do conflicting data on biological activity arise, and how can they be resolved?

Discrepancies may stem from:

- Tautomeric variability: Different tautomers exhibit distinct binding affinities.

- Assay conditions: pH or solvent polarity (e.g., DMSO vs. aqueous buffer) alter compound solubility and conformation.

Resolution involves: - Strict protocol standardization (e.g., fixed solvent ratios).

- Combined biophysical methods: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics independently of tautomerism .

Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential dust formation.

- Waste disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility.

- Seeding: Introduce microcrystals to induce nucleation.

- Temperature-gradient methods: Slow cooling from 60°C to 4°C promotes lattice formation. SHELXD or SHELXE can assist in solving phases from low-resolution data .

Advanced: How does the cyclopropyl group influence metabolic stability compared to other substituents?

The cyclopropyl group’s strain energy and lipophilicity reduce oxidative metabolism by cytochrome P450 enzymes. Comparative studies with isopropyl or methyl analogs show prolonged half-lives in hepatic microsome assays. Stability is quantified via LC-MS/MS monitoring of parent compound depletion .

Basic: What are the key differences between this compound and its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.